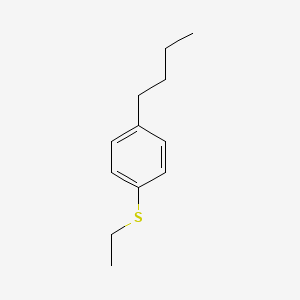

1-n-Butyl-4-(ethylthio)benzene

Übersicht

Beschreibung

1-n-Butyl-4-(ethylthio)benzene is an organic compound that belongs to the group of aromatic hydrocarbons with an attached butyl and ethylthio group. This compound is notable for its versatile chemical properties and its applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 1-n-Butyl-4-(ethylthio)benzene typically involves the alkylation of ethylthiol with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is conducted under controlled temperature conditions, usually ranging from 50°C to 60°C to ensure high yield and purity.

Industrial Production Methods:

Industrially, this compound can be produced through continuous flow reactors that facilitate the alkylation process on a larger scale. The process parameters, including the molar ratios of reactants and catalyst concentrations, are optimized to maximize production efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

1-n-Butyl-4-(ethylthio)benzene primarily undergoes substitution reactions. For example, it can participate in halogenation, nitration, and sulfonation reactions owing to the presence of the aromatic benzene ring.

Common Reagents and Conditions:

Halogenation: Uses halogens (e.g., bromine or chlorine) in the presence of a catalyst like ferric chloride.

Nitration: Uses nitric acid and sulfuric acid mixture.

Sulfonation: Uses concentrated sulfuric acid.

Major Products:

Halogenated derivatives like this compound chloride.

Nitrated derivatives like 1-n-Butyl-4-(ethylthio)nitrobenzene.

Sulfonated derivatives like 1-n-Butyl-4-(ethylthio)benzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- 1-n-Butyl-4-(ethylthio)benzene serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it a valuable building block in synthetic chemistry.

-

Material Science :

- The compound has potential applications in the development of polymers and materials due to its ability to modify the physical properties of polymer matrices. It can enhance thermal stability and mechanical strength when incorporated into polymer formulations.

-

Chemical Sensors :

- Research has indicated that this compound can be utilized in the fabrication of chemical sensors. Its sensitivity to specific analytes makes it suitable for detecting volatile organic compounds (VOCs) in environmental monitoring.

Industrial Applications

-

Additives in Plastics :

- The compound is explored as an additive in plastic formulations, particularly for enhancing UV resistance and thermal stability. Its incorporation into polyolefins and other plastics can improve their longevity and performance under various environmental conditions.

-

Antioxidants :

- This compound may function as an antioxidant in rubber and plastic industries, helping to prevent oxidative degradation during processing and end-use applications. This property is crucial for maintaining the integrity of materials exposed to heat and light.

-

Pharmaceuticals :

- The compound's unique structure allows it to be investigated as a potential pharmaceutical agent or as part of drug delivery systems. Its compatibility with various biological systems makes it a candidate for further studies in drug formulation.

Case Studies

-

Polymer Modification :

- A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved thermal stability by reducing the rate of degradation when exposed to high temperatures. This was attributed to the compound's ability to scavenge free radicals generated during thermal processing.

-

Chemical Sensor Development :

- Researchers developed a sensor using this compound that showed high sensitivity towards benzene derivatives, achieving detection limits significantly lower than conventional methods. This advancement highlights the compound's potential in environmental applications.

Wirkmechanismus

The effects of 1-n-Butyl-4-(ethylthio)benzene are mediated through its interaction with cellular components. It can act as a ligand binding to enzyme active sites, altering their activity. The ethylthio group can participate in redox reactions, modulating cellular oxidative states.

Vergleich Mit ähnlichen Verbindungen

1-n-Butyl-4-(ethylthio)benzene is unique due to its specific chemical structure which offers a balance of hydrophobic and hydrophilic properties. Similar compounds include:

1-n-Butyl-4-(methylthio)benzene: Lacks the extended ethyl chain, which may result in different reactivity and applications.

1-n-Propyl-4-(ethylthio)benzene: The shorter alkyl chain can influence the compound's overall chemical behavior.

1-n-Butyl-4-(phenylthio)benzene: The substitution with a phenyl group instead of ethyl imparts distinct electronic and steric effects.

By exploring the nuanced properties and applications of this compound, we can appreciate its value in various scientific and industrial domains.

Biologische Aktivität

1-n-Butyl-4-(ethylthio)benzene is an aromatic compound characterized by a butyl group and an ethylthio substituent on a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, biological activity, and toxicity of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions where ethylthio groups are introduced onto a butyl-substituted benzene. The detailed synthetic pathways often utilize various reagents and conditions to ensure high yields and purity of the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on similar thioether compounds shows that derivatives with ethylthio groups often display significant activity against a range of microorganisms. For instance, compounds with similar structures have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 25 |

The above table summarizes the antimicrobial efficacy of this compound compared to other thioether derivatives. The compound shows varying levels of activity against different bacterial strains.

Cytotoxicity

In addition to antimicrobial properties, the cytotoxic effects of this compound have been evaluated using cell viability assays. Research indicates that this compound can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 20 |

| MCF-7 (Breast cancer) | 25 |

| A549 (Lung cancer) | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and disrupt microbial cell integrity. The presence of the ethylthio group enhances lipophilicity, allowing better penetration into microbial cells. This interaction can lead to increased permeability and eventual cell lysis.

Case Studies

Several studies have explored the biological implications of thioether compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that thioether derivatives exhibited potent antibacterial activity against multi-drug resistant strains, emphasizing their therapeutic potential in treating resistant infections.

- Anticancer Properties : Research focusing on the cytotoxic effects of thioether compounds has shown promising results in inhibiting tumor growth in vitro, suggesting further investigation into their mechanisms could lead to new cancer therapies.

Toxicology

Understanding the toxicity profile is crucial for evaluating the safety of any new compound. Preliminary toxicity studies on related compounds indicate that while some thioethers can exhibit low toxicity levels at therapeutic doses, further investigations are necessary for comprehensive safety evaluations.

Eigenschaften

IUPAC Name |

1-butyl-4-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCRLLXIOTRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426514 | |

| Record name | 1-n-Butyl-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-65-6 | |

| Record name | 1-n-Butyl-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.